molecular formula C7H7Cl2N B2633031 3,4-Dichloro-5-methylaniline CAS No. 51719-45-0

3,4-Dichloro-5-methylaniline

Cat. No. B2633031
CAS RN: 51719-45-0
M. Wt: 176.04
InChI Key: UUESUHLHUXTGLA-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It has a molecular weight of 176.04 . It is a solid substance and its color can range from colorless to light-yellow .


Synthesis Analysis

3,4-Dichloro-5-methylaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-methylaniline is 1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 . The InChI key is UUESUHLHUXTGLA-UHFFFAOYSA-N .

It should be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .

Scientific Research Applications

Environmental Monitoring and Health Impact

  • Biological Monitoring for Pesticide Exposure : Turci et al. (2006) developed a highly sensitive and selective gas chromatography/mass spectrometry (GC/MS) method for determining 3,4- and 3,5-Dichloroanilines in human urine. This method aids in assessing exposure to non-persistent pesticides like linuron and diuron, which are of concern due to their potential endocrine-disrupting effects. This research underscores the importance of biological monitoring in both occupationally exposed subjects and the general population (Turci et al., 2006).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis : Topçu et al. (2021) synthesized nine novel compounds through the reaction of ω-chloro-isonitrosoacetophenone with various chloro-methylanilines, including 2-chloro-5-methylaniline. These compounds displayed promising antioxidant and antiradical activities, suggesting potential applications in combating oxidative stress conditions (Topçu et al., 2021).

Environmental Bioremediation

  • Biodegradation by Bacteria : Kang and Kim (2007) isolated a bacterium from seaside sediment capable of degrading 3,4-dichloroaniline, a degradation product of certain herbicides and a compound considered a potential pollutant. This study highlights the role of specific bacterial strains in the bioremediation of chloroaniline-contaminated environments (Kang & Kim, 2007).

Advanced Materials

  • Polymer Synthesis : Sayyah and El-Salam (2003) explored the oxidative chemical polymerization of N-methylaniline in an acid medium, which is relevant to the broader context of conducting polymer research. Although the study does not directly involve 3,4-Dichloro-5-methylaniline, it contributes to the understanding of how similar compounds can be polymerized for material science applications (Sayyah & El-Salam, 2003).

Safety and Hazards

The safety information for 3,4-Dichloro-5-methylaniline indicates that it may be harmful if swallowed, and may cause skin and eye irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

3,4-dichloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESUHLHUXTGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-methylaniline

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